molecular formula C21H21NO2 B14939931 N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide

N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B14939931
M. Wt: 319.4 g/mol
InChI Key: RXPWRONQSJYZNQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide: is an organic compound that belongs to the class of amides This compound features a complex structure with a phenyl group, a furan ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using a suitable phenyl derivative and a Lewis acid catalyst.

    Formation of the Amide Bond: The final step involves the coupling of the furan-phenyl intermediate with 3,4-dimethylphenylamine under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide bond or the furan ring, resulting in the formation of corresponding amines or dihydrofuran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or furan rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Furan-epoxides, hydroxylated derivatives.

    Reduction: Amines, dihydrofuran derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to desired therapeutic effects or biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide
  • N-(3,4-dimethylphenyl)-3-(5-ethylfuran-2-yl)propanamide
  • N-(3,4-dimethylphenyl)-3-(5-phenylthiophene-2-yl)propanamide

Uniqueness

N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its furan ring, in particular, differentiates it from similar compounds with thiophene or other heterocyclic rings.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide

InChI

InChI=1S/C21H21NO2/c1-15-8-9-18(14-16(15)2)22-21(23)13-11-19-10-12-20(24-19)17-6-4-3-5-7-17/h3-10,12,14H,11,13H2,1-2H3,(H,22,23)

InChI Key

RXPWRONQSJYZNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3)C

Origin of Product

United States

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